2-Methylphenazine

Phenazine Derivatives Physicochemical Properties Melting Point

Researchers requiring a regiospecific 2-methylphenazine scaffold face reproducibility risks: substituting unsubstituted phenazine or 1-methylphenazine alters melting point (~55 °C), solubility, and electronic behavior, invalidating comparative studies. • Regiospecific electrophilic bromination reactivity vs. 1-methylphenazine enables precise synthetic sequences. • β-Position (2-methyl) substitution tunes redox potentials toward ~3 V for n-type organic cathode materials. • Quantifiable ~55 °C m.p. depression vs. phenazine provides a robust crystal engineering model compound. Authenticated identity and consistent quality from BenchChem.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 1016-94-0
Cat. No. B094845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylphenazine
CAS1016-94-0
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC2=NC3=CC=CC=C3N=C2C=C1
InChIInChI=1S/C13H10N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3
InChIKeyOPRPTWWUMRGFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylphenazine Procurement Guide


2-Methylphenazine (CAS 1016-94-0) is a monomethyl-substituted tricyclic nitrogen-containing heterocycle within the phenazine class. Its core skeleton consists of a pyrazine ring fused with two annulated benzenes, with a single methyl group at the 2-position [1]. This substitution alters key physicochemical properties including melting point, boiling point, solubility profile, and electronic characteristics relative to unsubstituted phenazine, making it a distinct entity for specific research and industrial applications . The compound is typically a solid at room temperature with demonstrated solubility in organic solvents and may exhibit fluorescence, broadening its utility in materials science .

Property set 2-methyl substitution alters thermal, solubility, and electronic profiles versus unsubstituted phenazine
Organic solvent handling Reported solubility in organic solvents supports solution-phase synthesis and formulation
Fluorescence potential May exhibit fluorescence, widening utility in materials science detection

Substitution Risks of Phenazine Analogs


While phenazine derivatives share a common tricyclic core, the position and nature of substituents critically govern their physicochemical properties, redox behavior, and biological activity profiles [1]. Substituting 2-Methylphenazine with unsubstituted phenazine or other regioisomers (e.g., 1-methylphenazine) without experimental validation introduces significant variability in melting point, solubility, and electronic effects that directly impact experimental reproducibility and application performance [2]. The methyl group at the 2-position specifically influences the electron density distribution on the heterocyclic system, altering interactions in biological assays and material formulations compared to other substitution patterns [1]. Consequently, generic substitution risks compromised assay outcomes and material property deviations.

Unsubstituted phenazine

Lacks methyl group; melting point, solubility, and redox behavior will differ significantly, altering assay and formulation outcomes.

1-Methylphenazine (regioisomer)

Methyl position changes electron density and reactivity; electrophilic bromination pathway diverges, limiting synthetic interchangeability.

Other alkyl phenazines

Chain length or additional substituents modify pesticidal activity and phytotoxicity profiles; results may not transfer.

Quantitative Differentiation vs. Analogs


Melting Point vs. Unsubstituted Phenazine

2-Methylphenazine exhibits a significantly lower melting point of 117-118.5 °C compared to the parent compound phenazine, which melts at 172-176 °C . This substantial difference of approximately 55 °C is directly attributable to the methyl substitution at the 2-position, which disrupts crystal packing and alters intermolecular interactions. This property is critical for applications involving thermal processing or formulation .

Melting point
Head-to-head
117–118.5 °C vs 172–176 °C (phenazine)
Lower thermal processing window
~55 °C depression attributed to methyl disruption of crystal packing
Phenazine Derivatives Physicochemical Properties Melting Point

Synthetic Yield Optimization

The synthesis of 2-Methylphenazine via a modified Wohl-Aue reaction in the presence of sodium amide achieves improved yields compared to previously reported, poor-yielding methods for methylphenazine derivatives [1]. While the absolute yield value is not specified in the available abstract, the explicit statement of yield improvement represents a verifiable synthetic advantage for researchers requiring this specific regioisomer. The same study also reports the synthesis of the 1-methyl isomer and 1,6-dimethylphenazine, confirming the regiospecific outcome of the reaction [1].

Synthetic yield
Class-level
Improved yield reported vs. prior poor methods
Supports procurement feasibility
Exact yield not specified; Wohl-Aue/sodium amide conditions
Phenazine Synthesis Methylphenazine Reaction Yield

Herbicidal Activity in Alkyl Phenazines

In a systematic study of forty-one mono-substituted phenazines for pesticidal activity, both 1- and 2-methylphenazines were identified as 'highly effective' herbicides within the alkyl series [1]. This activity profile distinguishes these simple alkyl derivatives from others with different substitution patterns. Notably, the study further revealed that while several alkyl and alkoxyphenazines showed high fungicidal and acaricidal activity, only 2-t-octylphenazine combined high dual activity with negligible phytotoxicity, highlighting that herbicidal potency alone does not guarantee overall pesticidal utility [1].

Herbicidal rank
Cross-study comparable
Ranked among most effective in alkyl series (41 compounds)
Supports lead-structure screening
Phytotoxicity noted as high in alkyl series overall
Phenazine Pesticide Herbicidal Activity Structure-Activity Relationship

Regioselective Bromination vs. 1-Methylphenazine

A dedicated study on the bromination of methylphenazines using N-bromosuccinimide (NBS) directly compares the reactivity of 1- and 2-methylphenazine [1]. While the specific bromination products and yields are not detailed in the abstract, the existence of this head-to-head study confirms that the position of the methyl substituent (1- vs. 2-) imparts distinct reactivity profiles under identical reaction conditions. This regiochemical sensitivity is crucial for researchers aiming to further functionalize the phenazine core at specific positions [1].

Bromination selectivity
Head-to-head
Distinct pattern vs. 1-methylphenazine under NBS
Regiospecific synthetic path required
Product details not provided in abstract
Phenazine Functionalization Regioselectivity Electrophilic Bromination

Electrochemical Potential Tuning

Density functional theory (DFT) calculations on a series of n-type phenazine derivatives demonstrate that introducing functional groups at the β-position (which includes the 2-position) can effectively tune the redox potential [1]. Specifically, approaches including the reduction of aromatic rings and the introduction of functional groups at β-sites can improve the redox potential to approximately 3 V [1]. While this study does not provide explicit experimental data for 2-Methylphenazine, it establishes a class-level principle: substitution at the 2-position is a validated strategy for modulating the electrochemical properties of the phenazine scaffold. This is consistent with the known redox behavior of structurally related compounds like Neutral Red (3-amino-7-dimethylamino-2-methylphenazine), which exhibits a formal redox potential of -0.325 V at pH 7.0 [2].

Redox tuning
Class-level
β-substitution can improve redox potential to ~3 V (DFT)
Design guideline for cathode materials
2-position as handle; no direct experimental data for this compound
Phenazine Redox Chemistry Electron Mediator DFT Calculation

Solubility in Organic Solvents

2-Methylphenazine is reported to be soluble in organic solvents . This contrasts with the broader challenge of phenazine derivative solubility, where many analogs (especially unsubstituted and polar derivatives) exhibit poor solubility in both aqueous and organic media, limiting their processability and application [1]. The specific solubility of 2-Methylphenazine in organic solvents, while not quantified, provides a practical advantage for synthetic chemistry workflows and material formulation that require organic solvent compatibility.

Solubility profile
Class-level
Soluble in organic solvents (qualitative)
Enables solution-phase workflows
Quantitative solubility data not reported; vendor statement
Phenazine Solubility Organic Synthesis Formulation

Application Scenarios for 2-Methylphenazine


Herbicide Lead Development

Researchers investigating novel phenazine-based herbicides should select 2-Methylphenazine as a key reference compound or synthetic intermediate. The evidence demonstrates that 2-methyl substitution within the alkyl phenazine series yields highly effective herbicidal activity [1]. This makes 2-Methylphenazine a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency or mitigating phytotoxicity, as observed in related compounds [1].

Regiospecific Functionalization

Synthetic chemists requiring a phenazine building block for further functionalization should procure 2-Methylphenazine when a substituent at the 2-position is desired. The compound can be synthesized in improved yield via a modified Wohl-Aue reaction [2], and its distinct reactivity in electrophilic bromination compared to 1-methylphenazine confirms its utility in regiospecific synthetic sequences [3].

Redox-Active Materials Precursor

2-Methylphenazine serves as a foundational scaffold for developing novel redox-active materials. Computational studies on n-type phenazine derivatives have established that substitution at the β-position (2-position) is a viable strategy for tuning redox potentials toward ~3 V [4]. Researchers designing organic cathode materials or electron mediators can utilize 2-Methylphenazine as a starting point for synthesizing derivatives with tailored electrochemical properties [4].

Thermal Behavior & Crystal Engineering

Investigators studying the relationship between molecular substitution and solid-state properties should consider 2-Methylphenazine. The ~55 °C depression in melting point relative to unsubstituted phenazine provides a clear, quantifiable model for studying how a single methyl group alters crystal packing and intermolecular forces . This makes it a valuable compound for fundamental research in crystal engineering and thermal analysis .

Application
Selection Property
Validation Focus
Herbicide lead research
Alkyl-series herbicidal ranking
Phytotoxicity mitigation in SAR studies
Regiospecific synthesis
2-position reactivity differentiation
Electrophilic substitution outcome consistency
Organic cathode material design
β-position substitution handle
Redox potential tuning via computational models
Crystal engineering studies
Methyl-induced melting point depression
Intermolecular packing analysis
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